molecular formula C23H36N6O5S B601580 (2S,4S)-Argatroban CAS No. 189264-03-7

(2S,4S)-Argatroban

Cat. No. B601580
M. Wt: 508.64
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-Argatroban is an important synthetic compound used in medical research and laboratory experiments. It is a synthetic form of the natural amino acid L-arginine and is used as an anticoagulant. It is an important drug used in clinical settings to prevent and treat thrombotic disorders, such as stroke and myocardial infarction. In the lab, (2S,4S)-Argatroban is used for a variety of purposes, including as a research tool for studying the molecular basis of thrombosis, as well as for developing new therapeutic strategies.

Scientific Research Applications

Application in Glioma Imaging

  • Scientific Field : Nuclear Medicine and Oncology .
  • Summary of the Application : The tracer “(2S,4S)-Argatroban” is used in the diagnosis and treatment of clinical tumors, specifically gliomas .
  • Methods of Application : A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Argatroban” in stable yield was obtained by adjusting the sequence of the synthetic steps . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments were conducted .
  • Results or Outcomes : The experiments showed that the tumor had high uptake of “(2S,4S)-Argatroban” and the clearance was slow, but “(2S,4S)-Argatroban” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Argatroban” can penetrate the blood–brain barrier and image gliomas with a high contrast .

Application in Total Synthesis of Hemerocallisamine I

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “(2S,4S)-Argatroban” is used in the total synthesis of the 2-formylpyrrole alkaloid hemerocallisamine I .
  • Methods of Application : The synthetic strategy involves “(2S,4S)-Argatroban” as the key intermediate . Starting from an achiral substrate, the target stereogenic centers were introduced by means of crystallization-induced diastereomer transformation (CIDT) in a highly stereoselective fashion .
  • Results or Outcomes : The total synthesis of hemerocallisamine I was achieved, both in racemic and enantiopure form .

Application in Glioma Imaging Optimization

  • Scientific Field : Nuclear Medicine and Oncology .
  • Summary of the Application : The tracer “(2S,4S)-Argatroban” is used in the optimization of precursor synthesis conditions for glioma imaging .
  • Methods of Application : A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Argatroban” in stable yield was obtained by adjusting the sequence of the synthetic steps . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments were conducted .
  • Results or Outcomes : The experiments showed that the tumor had high uptake of “(2S,4S)-Argatroban” and the clearance was slow, but “(2S,4S)-Argatroban” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Argatroban” can penetrate the blood–brain barrier and image gliomas with a high contrast .

Application in Pharmaceutical and Organic Syntheses

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “(2S,4S)-Argatroban” is used as an intermediate in pharmaceutical and organic syntheses .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of the application are not detailed in the source .

Application in Optimization of Precursor Synthesis Conditions

  • Scientific Field : Nuclear Medicine and Oncology .
  • Summary of the Application : The tracer “(2S,4S)-Argatroban” is used in the optimization of precursor synthesis conditions for glioma imaging .
  • Methods of Application : A simple synthetic method for the radiolabeled precursor of “(2S,4S)-Argatroban” in stable yield was obtained by adjusting the sequence of the synthetic steps . Cell uptake experiments and U87MG tumor mouse microPET–CT imaging experiments were conducted .
  • Results or Outcomes : The experiments showed that the tumor had high uptake of “(2S,4S)-Argatroban” and the clearance was slow, but “(2S,4S)-Argatroban” was rapidly cleared in normal brain tissue . MicroPET–CT imaging of nude mice bearing orthotopic HS683–Luc showed that “(2S,4S)-Argatroban” can penetrate blood–brain barrier and image gliomas with a high contrast .

Application in Pharmaceutical and Organic Syntheses

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : “(2S,4S)-Argatroban” is used as an intermediate in pharmaceutical and organic syntheses .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The outcomes of the application are not detailed in the source .

properties

IUPAC Name

(2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-OBHHBEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658446
Record name (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Argatroban

CAS RN

189264-03-7
Record name (2S,4S)-1-[N~5~-(Diaminomethylidene)-N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)ornithyl]-4-methylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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